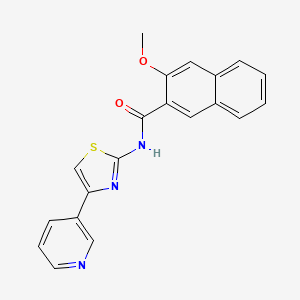

3-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide

Description

Properties

IUPAC Name |

3-methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-25-18-10-14-6-3-2-5-13(14)9-16(18)19(24)23-20-22-17(12-26-20)15-7-4-8-21-11-15/h2-12H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOJJHOLTQZGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by its coupling with a pyridine derivative. The final step involves the formation of the naphthamide structure through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize impurities. Techniques such as crystallization and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH₄).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of nitro groups would produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit key enzymes involved in cancer proliferation.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | PI3Kα | 4.5 |

| Other Thiazole Derivatives | PI3Kγ | 1.8 |

| Other Thiazole Derivatives | PI3Kδ | 2.5 |

The compound's mechanism involves interacting with specific molecular targets, leading to apoptosis in cancer cells .

Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated against multidrug-resistant strains of bacteria. In a study, it showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for bacterial infections.

Case Study:

A comparative study demonstrated that the compound had a minimum inhibitory concentration (MIC) lower than that of several conventional antibiotics, suggesting its effectiveness in treating resistant bacterial infections .

Anti-inflammatory Effects

Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be beneficial in treating inflammatory diseases .

Synthetic Routes and Production

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamides and α-haloketones.

- Introduction of the Pyridine Moiety : Often accomplished via coupling reactions such as Suzuki-Miyaura coupling.

- Naphthalene Core Addition : This step may involve nucleophilic substitution or other coupling strategies.

Optimizing these synthetic routes can enhance yield and purity while adhering to green chemistry principles to minimize environmental impact .

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes critical for cell proliferation in cancer.

- Receptor Binding : It may bind to specific receptors involved in inflammatory responses.

These interactions can modulate cellular pathways, leading to therapeutic effects against cancer and infections .

Mechanism of Action

The mechanism by which 3-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound shares a common thiazole-pyridin-3-yl core with several analogs but differs in the amide substituent. Key structural distinctions include:

| Compound Name | Core Structure | Amide Substituent | Key Functional Groups |

|---|---|---|---|

| 3-Methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide | Thiazole + pyridin-3-yl | 3-Methoxy-2-naphthamide | Methoxy, naphthalene |

| 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) | Thiazole + pyridin-3-yl | 3,4-Dichlorobenzamide + morpholinomethyl | Chloro, morpholine |

| 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | Thiazole + pyridin-3-yl | 4-Methoxyphenyl acetamide | Methoxy, acetamide |

| Compound 94 (Benzo[d][1,3]dioxol-5-yl cyclopropanecarboxamide derivative) | Thiazole + pyridin-3-yl + methoxybenzoyl | Cyclopropanecarboxamide + benzo[d][1,3]dioxolyl | Cyclopropane, benzodioxole, methoxybenzoyl |

Key Observations :

- Substituents like morpholinomethyl (4d) or cyclopropane (Compound 94) alter steric bulk and polarity, impacting solubility and target binding .

Physical and Chemical Properties

Data from analogs suggest trends in physicochemical behavior:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Spectral Data (1H NMR δ, ppm) |

|---|---|---|---|

| This compound | ~375 (estimated) | Not reported | Expected aromatic peaks: 7.2–8.5 (naphthyl) |

| 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) | 502.4 | 198–200 | 3.6–4.2 (morpholine CH2), 7.5–8.3 (aryl) |

| 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | 339.4 | Not reported | 3.8 (OCH3), 6.9–8.5 (aryl) |

| Compound 94 | ~500 (estimated) | Not reported | 1.2–1.5 (cyclopropane), 5.9–6.1 (dioxolyl) |

Key Observations :

- The query compound’s naphthamide group likely reduces solubility compared to smaller amides (e.g., acetamide in ) due to increased hydrophobicity .

- Chloro and morpholine substituents (4d) may enhance crystallinity, as reflected in its higher melting point .

Key Observations :

- Agricultural fungicides () highlight the versatility of thiazole derivatives, though the query compound’s application remains speculative without explicit data.

Biological Activity

3-Methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide, a compound characterized by its complex structure involving a naphthalene moiety, thiazole, and pyridine, has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C₁₅H₁₅N₃O₁S

- CAS Number : 30235-28-0

The structure features a methoxy group attached to a naphthalene ring, along with a thiazole linked to a pyridine ring, which is critical for its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities:

- Inhibition of Enzymatic Activity : Compounds containing thiazole and pyridine rings have been shown to inhibit various enzymes, including phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. For instance, a related compound demonstrated significant inhibition of PDE5, indicating potential applications in treating erectile dysfunction and pulmonary hypertension .

- Antimicrobial Activity : The thiazole moiety has been associated with antimicrobial properties. Similar compounds have shown effectiveness against pathogens such as Mycobacterium tuberculosis, suggesting that this compound may also possess antibacterial properties .

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the naphthalene structure is often linked to increased lipophilicity, enhancing cellular uptake and subsequent cytotoxicity.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| PDE Inhibition | Significant inhibition observed | |

| Antimicrobial | Effective against M. tuberculosis | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies

- PDE5 Inhibition Study : A study on similar compounds showed that they effectively reduced blood pressure in spontaneously hypertensive rats by inhibiting PDE5. This suggests that our compound could be evaluated for similar cardiovascular effects .

- Antimicrobial Evaluation : A series of aminothiazoles were tested for their activity against M. tuberculosis, revealing that modifications at the thiazole ring significantly impacted efficacy. The presence of pyridine at the C-4 position was particularly beneficial for activity enhancement .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, compounds with similar structures have shown favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate safety profiles before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.